6-Carboxy-X-rhodamine, succinimidyl ester

Beschreibung

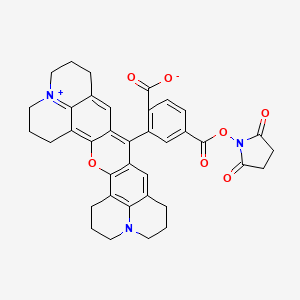

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWADUASJUMATIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099130 |

Source

|

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216699-36-4 |

Source

|

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216699-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-ROX, SE: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-X-rhodamine, succinimidyl ester (6-ROX, SE) is a highly versatile, amine-reactive fluorescent dye belonging to the rhodamine family. Valued for its photostability and bright, long-wavelength fluorescence, 6-ROX, SE has become an indispensable tool in molecular biology, biochemistry, and optical imaging.[1] Its primary utility lies in its ability to covalently label biomolecules containing primary or secondary amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 6-ROX, SE, along with detailed protocols and expert insights to empower researchers in their experimental designs.

Chemical Structure and Physicochemical Properties

6-ROX, SE is a single isomer of carboxy-X-rhodamine, featuring a succinimidyl ester (SE) functional group.[1] This SE group is crucial for its reactivity, enabling the formation of stable amide bonds with amine groups on target biomolecules.[2] The core rhodamine structure is responsible for its fluorescent properties.[1]

Key Physicochemical and Spectral Properties of 6-ROX, SE

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [1] |

| Molecular Weight | 631.7 g/mol | [1] |

| CAS Number | 216699-36-4 | [1] |

| Appearance | Dark violet/red solid | [2][3] |

| Solubility | Soluble in DMSO and DMF | [1][3] |

| Excitation Maximum (λex) | ~575–580 nm | [1] |

| Emission Maximum (λem) | ~591-604 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~82,000 - 95,000 M⁻¹cm⁻¹ | [1][2][4] |

| Quantum Yield (Φ) | High (e.g., 0.94-1.0) | [4][5] |

Mechanism of Amine Labeling

The succinimidyl ester of 6-ROX is an amine-reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines on biomolecules. The reaction results in the formation of a stable amide bond, covalently attaching the fluorescent ROX moiety to the target. This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the amine groups are deprotonated and thus more nucleophilic.[6][7]

Caption: Covalent labeling of a biomolecule with 6-ROX, SE.

Experimental Protocol: Labeling of Biomolecules

This protocol provides a general guideline for labeling proteins or amine-modified oligonucleotides with 6-ROX, SE. Optimization may be necessary depending on the specific biomolecule and desired degree of labeling.

Materials:

-

6-ROX, SE

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-containing biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., desalting spin columns, dialysis, or HPLC)

Procedure:

-

Prepare 6-ROX, SE Stock Solution: Dissolve 1 mg of 6-ROX, SE in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. This should be done immediately before use to minimize hydrolysis.[1][6]

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the labeling buffer at a concentration of 5-20 mg/mL for proteins or as appropriate for oligonucleotides.[8] Ensure the buffer is free of any primary amines (e.g., Tris).[6]

-

Labeling Reaction: Add the 6-ROX, SE stock solution to the biomolecule solution. A molar ratio of 5-10 moles of dye to 1 mole of biomolecule is a good starting point.[6] Incubate the reaction for at least one hour at room temperature, protected from light, with gentle mixing.[6][7]

-

Quench Reaction (Optional): To stop the labeling reaction, add the quenching solution to consume any unreacted dye.[6] Incubate for 10-30 minutes at room temperature.

-

Purification: Separate the labeled biomolecule from the unreacted dye and other reaction components using an appropriate purification method such as a desalting spin column, dialysis, or HPLC.[6]

-

Storage: Store the purified, labeled biomolecule in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage, always protected from light.[6]

Sources

- 1. chempep.com [chempep.com]

- 2. empbiotech.com [empbiotech.com]

- 3. biotium.com [biotium.com]

- 4. 6-ROX, SE [6-Carboxy-X-rhodamine, succinimidyl ester] *CAS#: 216699-36-4* | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. youdobio.com [youdobio.com]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Reaction of 6-ROX Succinimidyl Ester with Primary Amines

Introduction

The covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development. Among the vast arsenal of fluorophores, 6-ROX (6-Carboxy-X-rhodamine) stands out as a bright, photostable red-emitting dye frequently employed in applications such as qPCR and fluorescence microscopy.[1] The key to harnessing its capabilities lies in its efficient and stable conjugation to target biomolecules.

The most prevalent method for achieving this is through the use of an N-hydroxysuccinimide (NHS) ester derivative of 6-ROX. NHS ester chemistry is widely favored for its ability to react with primary amines—present at the N-terminus of proteins and on the side chain of lysine residues—to form highly stable amide bonds under mild, aqueous conditions.[2][3] This reaction preserves the native structure and function of sensitive biological molecules.[2]

This technical guide provides a comprehensive exploration of the reaction between 6-ROX succinimidyl ester and primary amines. We will delve into the core reaction mechanism, dissect the critical parameters that govern its efficiency, provide field-tested experimental protocols, and offer a troubleshooting guide for common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to master this fundamental bioconjugation technique.

The Core Reaction: A Nucleophilic Acyl Substitution Mechanism

The conjugation of a 6-ROX NHS ester to a primary amine proceeds via a well-established nucleophilic acyl substitution mechanism.[4] The process can be broken down into three key stages:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an unprotonated primary amine (-NH₂) on the electrophilic carbonyl carbon of the succinimidyl ester.[2] The availability of this unprotonated amine is a critical, pH-dependent factor.[5]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[4]

-

Collapse and Amide Bond Formation: The intermediate rapidly collapses, expelling the N-hydroxysuccinimide (NHS) as a stable leaving group and forming the final, highly stable amide bond that covalently links the 6-ROX fluorophore to the target molecule.[2][4]

The resulting amide bond is exceptionally stable, ensuring the integrity of the conjugate throughout subsequent experimental manipulations.[6]

Key Parameters for Successful Conjugation

Achieving high conjugation efficiency requires careful control over several experimental parameters.

pH: The Master Variable

The pH of the reaction buffer is the single most critical factor. [2][5]It creates a delicate trade-off:

-

Amine Reactivity: The primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react. [5]At acidic pH (<7), amines are predominantly protonated (-NH₃⁺) and unreactive. [4]As the pH increases above neutral, the concentration of reactive amine increases, accelerating the desired aminolysis reaction.

-

Ester Stability: The rate of the competing hydrolysis reaction increases dramatically with pH. [2][4] The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5 . [3]A pH of 8.3-8.5 is often cited as ideal, providing a good balance between amine reactivity and ester stability. [7][8] Table 1: Stability of NHS Esters as a Function of pH

pH Temperature Approximate Half-life of NHS Ester Sources 7.0 4°C 4-5 hours [3] 8.0 4°C ~1 hour [4] 8.6 4°C 10 minutes [3] | 9.0 | Room Temp. | Minutes | [4]|

Buffer Composition

The choice of buffer is paramount. It is essential to use buffers that do not contain primary amines , such as Tris or glycine. [3][4]These buffer components will compete with the target biomolecule for reaction with the 6-ROX NHS ester, drastically reducing labeling efficiency. [9] Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

Sodium bicarbonate or carbonate-bicarbonate

-

HEPES

-

Borate [2][3] A 0.1 M sodium bicarbonate solution naturally provides an appropriate pH of ~8.3. [7]

Reagent Concentration

Higher concentrations of both the biomolecule and the NHS ester can favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction (in which water is in vast excess). [4]Protein concentrations of 2.5-10 mg/mL are often recommended. [7][10][11]For dilute protein solutions, a higher molar excess of the NHS ester may be required to achieve sufficient labeling. [9][10]

Solvents and Reagent Preparation

6-ROX NHS ester, like many fluorescent dye reagents, has limited aqueous solubility and must first be dissolved in a high-quality, anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [7][8] Crucial Considerations:

-

Freshness is Key: NHS esters are moisture-sensitive. [9]The stock solution in organic solvent should be prepared immediately before use. Aqueous solutions of the ester are highly unstable and must be used instantly. [7]* Solvent Quality: Use high-purity, amine-free solvents. Old DMF can degrade to produce dimethylamine, which will react with the NHS ester. [7]* Final Concentration: The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically below 10%) to avoid denaturation of proteins. [4][9]

Temperature and Incubation Time

The reaction can be performed at temperatures ranging from 4°C to room temperature. [4]* Room Temperature: A shorter incubation of 30-60 minutes is often sufficient. [4]Some protocols suggest up to 4 hours. [3]* 4°C: A longer, overnight incubation is typically used. [9]The lower temperature slows down both the aminolysis and the competing hydrolysis reaction, which can be beneficial for sensitive proteins or when trying to achieve more controlled labeling.

Experimental Workflow and Protocols

A typical experimental workflow involves preparation of the biomolecule, the labeling reaction itself, purification of the conjugate, and subsequent characterization.

Protocol 1: Labeling a Protein with 6-ROX Succinimidyl Ester

This generalized protocol provides a robust starting point for labeling proteins like antibodies. Optimization may be required based on the specific protein and desired degree of labeling.

1. Preparation of Protein a. The protein of interest must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). [7][10] b. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column (e.g., Sephadex G-25) or dialysis. [4] c. Adjust the protein concentration to 2.5-10 mg/mL. [7][10] 2. Preparation of 6-ROX NHS Ester Stock Solution a. Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL or ~10 mM stock solution by dissolving the ester in fresh, anhydrous DMSO or DMF. [12]This solution must be used immediately. [7] 3. Conjugation Reaction a. Add a calculated molar excess of the 6-ROX NHS ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the dye over the protein is a common starting point. [4][9] b. Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume. [4] c. Incubate the reaction for 1 hour at room temperature or overnight at 4°C. [12]Protect the reaction from light.

4. Quench the Reaction (Optional but Recommended) a. Stop the reaction by adding an amine-containing quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM. [3][4] b. Incubate for 15-30 minutes at room temperature. [4] 5. Purify the Conjugate a. Remove unreacted 6-ROX NHS ester and the NHS byproduct by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25 or similar desalting resin). [4][7] b. Equilibrate the column and elute the conjugate with a suitable storage buffer, such as PBS. The labeled protein will elute first.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry. [11] 1. Measure Absorbance a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for 6-ROX (~575 nm, Aₘₐₓ).

2. Calculate DOL a. First, calculate the molar concentration of the protein. This requires correcting the A₂₈₀ reading for the absorbance of the dye at that wavelength.

- Correction Factor (CF₂₈₀): This is the ratio A₂₈₀/Aₘₐₓ for the free dye. For ROX, this is approximately 0.49. [1] * Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

- Protein Conc. (M) = Corrected A₂₈₀ / (Molar extinction coefficient of protein × path length)

b. Next, calculate the molar concentration of the dye.

- Dye Conc. (M) = Aₘₐₓ / (Molar extinction coefficient of 6-ROX × path length)

- The molar extinction coefficient (ε) for 6-ROX is ~88,000 L·mol⁻¹·cm⁻¹. [1] c. Finally, calculate the DOL.

- DOL = Dye Concentration (M) / Protein Concentration (M)

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling | NHS Ester Hydrolysis: Reagent was exposed to moisture or stock solution was not fresh. | Always use freshly prepared NHS ester solutions from anhydrous solvent. [9] |

| Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS, bicarbonate, or HEPES. Perform buffer exchange if necessary. [9] | |

| Incorrect pH: pH of the reaction buffer is too low (<7.2), protonating the target amines. | Verify the pH of your buffer is in the optimal 7.2-8.5 range. [9] | |

| Protein Precipitation | Solvent Effects: Final concentration of organic solvent (DMSO/DMF) is too high. | Keep the final organic solvent concentration below 10%. [9] |

| Over-labeling: High degree of labeling can alter the protein's pI and solubility. | Reduce the molar excess of the NHS ester or decrease the reaction time. [13] | |

| Heterogeneous Labeling | High Molar Excess: A large excess of NHS ester drives the reaction to modify less accessible amines. | Perform a titration to find the optimal molar ratio of ester to protein. Start with a 5- to 20-fold excess. [9] |

| High pH: A pH > 8.5 increases the reactivity of all accessible amines (e.g., lysines). | For more controlled or N-terminal specific labeling, maintain a pH between 7.2 and 8.0. [9] |

Conclusion

The reaction of 6-ROX succinimidyl ester with primary amines is a powerful and versatile method for fluorescently labeling biomolecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and, critically, the competing hydrolysis reaction is essential for success. By carefully controlling key parameters—most notably pH and buffer composition—and following robust, field-proven protocols, researchers can achieve high efficiency and reproducibility in their conjugation experiments. This mastery enables the generation of high-quality reagents that are fundamental to advancing research, diagnostics, and the development of novel therapeutics.

References

-

Cueto, M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Retrieved from [Link]

-

Cueto, M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ResearchGate. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Cueto, M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

-

Cueto, M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed. Retrieved from [Link]

-

Nanda, J.S., & Lorsch, J.R. (2014). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Methods in Enzymology. Retrieved from [Link]

-

Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

A Comprehensive Technical Guide to 6-Carboxy-X-rhodamine (6-ROX) for Advanced Fluorescence Microscopy

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 6-Carboxy-X-rhodamine (6-ROX) in fluorescence microscopy. We will explore its fundamental characteristics, provide detailed experimental protocols, and offer expert insights to enable robust and reproducible results.

Introduction to 6-Carboxy-X-rhodamine (6-ROX): A Workhorse Fluorophore

6-Carboxy-X-rhodamine (6-ROX) is a highly versatile and widely utilized fluorescent dye belonging to the rhodamine family. Its robust photophysical properties, including high fluorescence quantum yield and photostability, make it an excellent choice for a variety of fluorescence-based applications.[1] The "X" in its name denotes a rigid xanthene core, which contributes to its enhanced brightness and reduced environmental sensitivity compared to other rhodamine derivatives.[1]

The key to 6-ROX's utility lies in its carboxylic acid moiety, which provides a convenient handle for covalent conjugation to biomolecules.[2] This reactive group can be readily activated, most commonly to an N-hydroxysuccinimide (NHS) ester, for efficient labeling of primary amines present in proteins, antibodies, and amino-modified oligonucleotides.[1][3] This straightforward conjugation chemistry has cemented 6-ROX's role in techniques ranging from immunofluorescence and fluorescence in situ hybridization (FISH) to its use as a passive reference dye in quantitative real-time PCR (qPCR).[4][5]

Physicochemical and Spectral Profile of 6-ROX

A comprehensive understanding of a fluorophore's properties is critical for designing and troubleshooting fluorescence experiments. The key characteristics of 6-ROX are detailed below.

| Property | Value |

| Chemical Formula | C33H30N2O5[6] |

| Molar Mass | 534.6 g/mol [6] |

| Excitation Maximum (λex) | ~575 nm[4][7] |

| Emission Maximum (λem) | ~600 nm[4][7] |

| Extinction Coefficient | ~88,000 cm-1M-1[8] |

| Fluorescence Quantum Yield (Φ) | ~1.0[8] |

| Solubility | Good in polar organic solvents (DMSO, DMF)[8][9][10] |

| Reactive Group | Carboxylic Acid |

Spectral Characteristics

The spectral profile of 6-ROX makes it compatible with common laser lines and filter sets found on many fluorescence microscopes.

Caption: Spectral properties and typical light path for 6-ROX imaging.

Core Applications and Methodologies

Immunofluorescence (IF)

In immunofluorescence, 6-ROX is a popular choice for labeling secondary antibodies. Its bright signal allows for the sensitive detection and localization of target proteins within fixed and permeabilized cells or tissues.

Experimental Workflow for Indirect Immunofluorescence

Caption: A typical workflow for indirect immunofluorescence using a 6-ROX conjugated secondary antibody.

Fluorescence In Situ Hybridization (FISH)

6-ROX can be conjugated to oligonucleotide probes for the detection of specific DNA or RNA sequences within cells. Its photostability is particularly advantageous for the long exposure times often required in FISH imaging.[4]

Quantitative Real-Time PCR (qPCR)

In qPCR, 6-ROX is frequently used as a passive reference dye to normalize for non-PCR-related fluctuations in fluorescence, such as variations in well volume or instrument optics.[5] This normalization leads to more precise and reproducible quantification of target nucleic acids.[5]

Detailed Experimental Protocols

Protocol for Antibody Labeling with 6-ROX NHS Ester

This protocol outlines the steps for conjugating an antibody with a 6-ROX N-hydroxysuccinimide (NHS) ester.

Materials:

-

Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

6-ROX NHS Ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Storage Buffer: PBS with 0.02% Sodium Azide

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If not, dialyze against PBS. Adjust the concentration to 1-5 mg/mL in the reaction buffer.

-

Dye Preparation: Immediately before use, dissolve the 6-ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with storage buffer. The first colored fraction will be the labeled antibody.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm (A280) and 575 nm (A575).

-

Calculate the protein concentration: Protein conc. (M) = [A280 - (A575 * CF280)] / ε_protein where CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.49 for 6-ROX) and ε_protein is the molar extinction coefficient of the antibody (~210,000 M-1cm-1 for IgG).

-

Calculate the dye concentration: Dye conc. (M) = A575 / ε_dye where ε_dye is the molar extinction coefficient of 6-ROX (~88,000 M-1cm-1).

-

Calculate the DOL: DOL = Dye conc. / Protein conc. An optimal DOL is typically between 2 and 7.

-

Protocol for Indirect Immunofluorescence Staining

Materials:

-

Cells cultured on coverslips

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% BSA or 5-10% Normal Goat Serum in PBS

-

Primary Antibody

-

6-ROX-conjugated Secondary Antibody

-

Antifade Mounting Medium

Procedure:

-

Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash briefly with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the 6-ROX-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Final Washes: Wash three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for 6-ROX.

Comparative Analysis of Common Red Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm-1M-1) | Quantum Yield | Key Advantages |

| 6-ROX | ~575[4][7] | ~600[4][7] | ~88,000[8] | ~1.0[8] | High brightness, good photostability |

| TAMRA | ~555 | ~580 | ~70,000 | ~0.1 | Well-established, lower cost |

| Alexa Fluor 568 | ~578 | ~603 | ~91,300 | ~0.61 | Excellent photostability, pH insensitive |

| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.15 | High extinction coefficient |

Expert Insights and Troubleshooting

-

Photobleaching: While 6-ROX is relatively photostable, it is still susceptible to photobleaching.[1] Always use an antifade mounting medium and minimize the exposure time and intensity of the excitation light.

-

pH Sensitivity: The fluorescence of some rhodamine dyes can be pH-dependent.[1] Ensure that your buffers are within the optimal pH range (typically 7.0-8.5) for your experiments.

-

Filter Set Selection: To minimize bleed-through in multi-color experiments, ensure that your filter sets are well-matched to the spectral properties of 6-ROX and other fluorophores in your panel.

-

High Background: If you experience high background fluorescence, consider increasing the stringency of your washing steps, optimizing your antibody concentrations, or using a different blocking reagent.

Conclusion

6-Carboxy-X-rhodamine is a powerful and reliable tool in the arsenal of fluorescence microscopy. Its bright signal, good photostability, and straightforward conjugation chemistry make it an excellent choice for a wide range of applications. By following the detailed protocols and expert recommendations provided in this guide, researchers can confidently employ 6-ROX to generate high-quality, reproducible data.

References

-

PubChem. (n.d.). 6-carboxy-X-rhodamine. National Center for Biotechnology Information. Retrieved from [Link]

- Kandadai, S. A., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(22), 5243–5246.

-

Genaxxon bioscience. (n.d.). 6-ROX, single isomer, 6-Carboxy-X-rhodamine. Retrieved from [Link]

-

Kandadai, S. A., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. PubMed Central. Retrieved from [Link]

-

FluoroFinder. (n.d.). ROX Dye Profile. Retrieved from [Link]

-

Anaspec. (n.d.). ROX [5-(and-6)-Carboxy-X-rhodamine]. Retrieved from [Link]

-

University of South Florida. (n.d.). Excitation and Emission Peaks. Retrieved from [Link]

-

ResearchGate. (n.d.). ROS induction (fluorescence microscopy using the ROS-dye CellROX orange).... Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Retrieved from [Link]

-

ACS Publications. (2013). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single-Molecule Studies. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Rhodamine 6G. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. 6-ROX, reines Isomer, 6-Carboxy-X-rhodamin [genaxxon.com]

- 5. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 6. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. biotium.com [biotium.com]

- 10. 6-CARBOXY-X-RHODAMINE CAS#: 194785-18-7 [m.chemicalbook.com]

An In-depth Technical Guide to 6-ROX, SE: A Fluorescent Workhorse for Molecular Labeling

This guide provides a comprehensive technical overview of 6-ROX, SE (6-Carboxy-X-rhodamine, succinimidyl ester), a widely utilized fluorescent dye in molecular biology, biochemistry, and drug development. We will delve into its core chemical principles, spectral characteristics, and key applications, with a focus on providing field-proven insights and robust experimental protocols for researchers, scientists, and professionals in the life sciences.

Foundational Chemistry and Structural Properties of 6-ROX, SE

6-ROX, SE is a derivative of the rhodamine class of fluorophores, renowned for their brightness and photostability.[1] The "6-ROX" designation specifies the 6-isomer of carboxy-X-rhodamine, indicating the attachment position of the carboxyl group on the rhodamine core. The critical functionality for its use as a labeling reagent lies in the "SE" suffix, which stands for succinimidyl ester.[1][2]

Chemical Identity:

| Attribute | Value |

| Full Chemical Name | 6-Carboxy-X-rhodamine, succinimidyl ester[3] |

| Synonyms | 6-ROX, SE[3] |

| CAS Number | 216699-36-4[1][2] |

| Molecular Formula | C37H33N3O7[1][4] |

| Molecular Weight | ~631.7 g/mol [1][4] |

The succinimidyl ester is an amine-reactive functional group that enables the covalent attachment of the 6-ROX fluorophore to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][5] This reaction, a nucleophilic acyl substitution, results in a stable amide bond, permanently tethering the fluorescent label to the target molecule.[6]

The choice of an SE ester is deliberate; it provides a good balance of reactivity and stability for efficient labeling in aqueous environments, although careful consideration of reaction conditions is paramount to mitigate hydrolysis.[7][8]

The Amine-Reactive Labeling Mechanism: A Tale of Two Competing Reactions

The covalent conjugation of 6-ROX, SE to a biomolecule is a straightforward yet delicate process governed by the principles of nucleophilic attack. The primary amine of the target molecule acts as the nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[6]

However, this aminolysis reaction is in direct competition with hydrolysis, where water acts as a nucleophile, cleaving the ester and rendering the dye incapable of labeling.[7][9] The pH of the reaction buffer is the most critical factor influencing the outcome of this competition.[6][10]

-

At acidic pH: The primary amine is protonated (R-NH3+), making it a poor nucleophile and significantly slowing down the desired labeling reaction.[6]

-

At neutral to slightly alkaline pH (7.2-8.5): A sufficient concentration of the unprotonated, nucleophilic amine (R-NH2) is present, favoring the aminolysis reaction.[6]

-

At highly alkaline pH (>9): The rate of hydrolysis of the succinimidyl ester increases dramatically, reducing the labeling efficiency.[6][7]

Therefore, maintaining a reaction pH between 8.3 and 8.5 is optimal for maximizing the yield of the conjugated product.[10]

Caption: Reaction mechanism of 6-ROX, SE with a primary amine.

Spectral Properties: The Key to Detection

The utility of 6-ROX, SE as a fluorescent label is defined by its spectral characteristics. It absorbs light in the yellow-orange region of the spectrum and emits in the orange-red region, a property that makes it compatible with a wide range of common laboratory instrumentation.

| Spectral Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~575-580 nm[1] |

| Emission Maximum (λem) | ~600-604 nm[2][11] |

These long-wavelength spectral properties offer several advantages in biological applications:

-

Reduced Autofluorescence: Biological samples often exhibit autofluorescence in the shorter wavelength regions of the spectrum. The longer excitation and emission wavelengths of 6-ROX minimize this background interference, leading to improved signal-to-noise ratios.[1]

-

Multiplexing Capability: The distinct spectral profile of 6-ROX allows it to be used in multiplex assays alongside other fluorophores with different excitation and emission spectra, such as FAM or SYBR Green, with minimal spectral overlap.[1]

Core Applications in Research and Development

The amine-reactivity and favorable spectral properties of 6-ROX, SE have led to its widespread adoption in several key molecular biology techniques.

Real-Time Quantitative PCR (qPCR)

In qPCR, 6-ROX is most commonly used as a passive reference dye.[12][13] Its fluorescence signal remains constant throughout the PCR reaction, as it is not involved in the amplification process.[13][14] This stable signal is used to normalize the fluorescent signal of the reporter dye (e.g., FAM or SYBR Green), correcting for well-to-well variations in fluorescence that can arise from pipetting inaccuracies, instrument optics, or condensation.[1][13] This normalization process improves the precision and reproducibility of quantitative data.[12][13]

Automated DNA Sequencing

6-ROX, SE is a crucial component in some four-color fluorescence-based automated DNA sequencing methods.[3][4] Oligonucleotides labeled with 6-ROX serve as primers or terminators, and their distinct emission spectrum allows for the identification of one of the four DNA bases. Its photostability is a key asset in the high-throughput and laser-intensive environment of automated sequencers.[1]

Fluorescent Labeling of Oligonucleotides and Proteins

Beyond qPCR and sequencing, 6-ROX, SE is a versatile tool for the fluorescent labeling of amine-modified oligonucleotides and proteins.[1][5] These labeled biomolecules can be used as probes in a variety of applications, including:

-

Fluorescence in situ hybridization (FISH)

-

Flow cytometry

-

Fluorescence microscopy

-

Immunoassays

Experimental Protocol: Labeling of Amine-Modified Oligonucleotides

This protocol provides a robust methodology for the covalent labeling of an amine-modified oligonucleotide with 6-ROX, SE. It is designed to be a self-validating system, with checkpoints for ensuring successful conjugation and purification.

Materials and Reagents

-

Amine-modified oligonucleotide (desalted or purified)

-

6-ROX, SE

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]

-

0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5[10][15]

-

Nuclease-free water

-

Ethanol

-

3 M Sodium Acetate, pH 5.2

Step-by-Step Methodology

-

Oligonucleotide Preparation:

-

Resuspend the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/borate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

-

-

6-ROX, SE Stock Solution Preparation:

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved 6-ROX, SE to the oligonucleotide solution.

-

Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume to maintain the integrity of the oligonucleotide.[6]

-

Incubate the reaction at room temperature for 2-4 hours, protected from light.[1][18] Longer incubation times may not necessarily increase labeling efficiency.[15]

-

-

Purification of the Labeled Oligonucleotide:

-

Trustworthiness Checkpoint: Purification is essential to remove unconjugated dye and unlabeled oligonucleotides, which can interfere with downstream applications.[16]

-

Ethanol Precipitation (Initial Cleanup):

-

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the reaction mixture.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed to pellet the oligonucleotide.

-

Wash the pellet with 70% ethanol and air dry.

-

-

HPLC Purification (Recommended):

-

Resuspend the pellet in an appropriate buffer for HPLC.

-

Reverse-phase HPLC (RP-HPLC) is highly effective for separating the more hydrophobic dye-labeled oligonucleotide from the unlabeled species.[17] Ion-exchange HPLC can also be used.[19][20]

-

Collect the fractions corresponding to the labeled oligonucleotide.

-

-

-

Quality Control and Storage:

Caption: Experimental workflow for labeling oligonucleotides with 6-ROX, SE.

Concluding Remarks and Future Perspectives

6-ROX, SE remains a cornerstone fluorescent dye for the labeling of biomolecules due to its robust chemical properties, favorable spectral characteristics, and proven utility in a range of critical molecular biology applications. While newer generations of fluorescent dyes offer improvements in brightness and photostability, the cost-effectiveness and extensive validation of 6-ROX ensure its continued relevance in research and diagnostics. Future developments may focus on enhancing the water solubility and hydrolytic stability of rhodamine-based dyes to further simplify conjugation protocols and improve labeling efficiencies.[1] However, a thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the capabilities of this versatile fluorescent tool.

References

-

Bio-Synthesis Inc. (n.d.). Fluorescent Labeled Oligos. Retrieved from [Link]

-

Lim, J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12846–12855. Retrieved from [Link]

-

ResearchGate. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]

-

emp BIOTECH. (n.d.). 6-Carboxy-X-rhodamine NHS ester (6-ROX SE), ~single isomer. Retrieved from [Link]

-

Confocal. (n.d.). 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] - Mixed isomers - 25 mg. Retrieved from [Link]

-

LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 20.13 - Technical Brief - Purification of 6-FAM Labelled oligos using Glen-Pak™ Cartridges. Retrieved from [Link]

-

Wang, G., et al. (2007). Optimization of 6-carboxy-X-rhodamine concentration for real-time polymerase chain reaction using molecular beacon chemistry. Canadian Journal of Microbiology, 53(3), 391-397. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). End-Labeling Oligonucleotides with Chemical Tags After Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Retrieved from [Link]

-

ResearchGate. (2020). When to use Rox/No-Rox in qPCR instruments?. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abpbio.com [abpbio.com]

- 5. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. 6-ROX, SE [6-Carboxy-X-rhodamine, succinimidyl ester] *CAS#: 216699-36-4* | AAT Bioquest [aatbio.com]

- 12. Optimization of 6-carboxy-X-rhodamine concentration for real-time polymerase chain reaction using molecular beacon chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ROX Passive Reference Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 17. labcluster.com [labcluster.com]

- 18. 6-ROX, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sg.idtdna.com [sg.idtdna.com]

6-ROX, SE solubility and storage conditions

An In-Depth Technical Guide to the Solubility and Storage of 6-ROX, SE for Optimal Performance in Bioconjugation

Introduction

6-Carboxy-X-rhodamine, succinimidyl ester (6-ROX, SE) is a potent, amine-reactive fluorescent dye widely adopted by researchers in molecular biology, drug development, and optical imaging.[1] As a derivative of rhodamine, it offers high photostability and bright fluorescence in the long-wavelength spectrum, making it an invaluable tool for applications such as real-time quantitative polymerase chain reaction (qPCR), DNA sequencing, Förster resonance energy transfer (FRET), and the fluorescent labeling of proteins and oligonucleotides.[1][2][3][4]

However, the experimental success achieved with 6-ROX, SE is fundamentally tethered to its correct handling, solubility, and storage. The molecule's utility is dictated by the chemical integrity of its succinimidyl ester (SE) group, which is highly susceptible to hydrolysis.[1][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the critical parameters governing the stability of 6-ROX, SE. We will move beyond simple instructions to explain the underlying chemical principles, offering field-proven insights and validated protocols to ensure reproducible and reliable results in the laboratory.

Section 1: Core Chemical and Spectral Properties

Understanding the fundamental properties of 6-ROX, SE is the first step toward its effective use. The molecule consists of two key functional domains: the rigid rhodamine core, which is responsible for its fluorescent properties, and the succinimidyl ester, which provides a reactive site for covalently coupling to primary amines on biomolecules.

Diagram: Chemical Structure of 6-ROX, SE

Caption: Fig 1. Structure of 6-ROX, SE with key functional domains.

The spectral characteristics of 6-ROX, SE make it compatible with common laser lines and filter sets. Its quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [1][2][6] |

| Molecular Weight | ~631.7 g/mol | [1][2] |

| CAS Number | 216699-36-4 | [1][2] |

| Excitation Max (λex) | ~575-578 nm | [1][5] |

| Emission Max (λem) | ~601-604 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.94 | [5] |

Section 2: Solubility of 6-ROX, SE: A Practical Guide

The solubility of 6-ROX, SE is a critical parameter that dictates how it is prepared for experimental use. Its poor water solubility is compounded by the high reactivity of the SE group in aqueous environments.

The Challenge: Aqueous Instability

The primary challenge in handling 6-ROX, SE is the susceptibility of the succinimidyl ester to hydrolysis.[1] In the presence of water, the ester is cleaved, yielding an unreactive carboxylic acid. This reaction is irreversible and renders the dye incapable of labeling amine-containing biomolecules, leading to failed conjugation experiments. Therefore, the choice of solvent is not merely about dissolution but about preservation of function.

Recommended Solvents & Quantitative Data

To prevent premature hydrolysis, 6-ROX, SE must be dissolved in high-quality, anhydrous organic solvents. The most commonly recommended solvents are:

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

These polar aprotic solvents can dissolve 6-ROX, SE at high concentrations without providing a source of protons to facilitate hydrolysis of the ester.

| Solvent | Recommended Concentration | Rationale | Source(s) |

| Anhydrous DMSO | Up to 83 mg/mL (~130 mM) | High solubility, low reactivity with SE ester. Standard for creating concentrated stock solutions. | [7][8] |

| Anhydrous DMF | Soluble | Alternative to DMSO, also provides a non-aqueous environment to protect the SE ester. | [2][6] |

Protocol: Preparation of a Validated Stock Solution

This protocol provides a self-validating system for preparing a stock solution of 6-ROX, SE. The inclusion of a spectrophotometric quality control step ensures the concentration is accurately known before use in downstream applications.

Materials:

-

Lyophilized 6-ROX, SE powder

-

Anhydrous DMSO (high-purity)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

UV-Vis Spectrophotometer and quartz cuvette

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the vial of lyophilized 6-ROX, SE to warm to room temperature for approximately 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which would cause hydrolysis.

-

Initial Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, use the table provided by AAT Bioquest as a guide).[5] For example, dissolve 1 mg of the dye in ~158 µL of anhydrous DMSO.[5][9]

-

Vortexing: Cap the vial tightly and vortex thoroughly for at least 2 minutes or until all solid material is completely dissolved. The solution should be a clear, dark red.

-

(QC Step) Concentration Validation:

-

Prepare a dilute solution of your stock in DMSO (e.g., dilute 1:1000).

-

Measure the absorbance of the dilute solution at the absorbance maximum (~578 nm).

-

Calculate the precise concentration using the Beer-Lambert Law (A = εcl), where:

-

A = Absorbance at ~578 nm

-

ε = Molar extinction coefficient (82,000 M⁻¹cm⁻¹)[5]

-

c = Concentration (in M)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Adjust the stock concentration in your records based on this empirical measurement.

-

-

Aliquoting and Storage: Aliquot the validated stock solution into small, single-use volumes in low-protein-binding tubes. Store immediately under the conditions described in the next section. Aliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the dye.[1]

Diagram: Stock Solution Preparation Workflow

Caption: Fig 2. Workflow for preparing a validated 6-ROX, SE stock solution.

Section 3: Storage and Stability: Preserving Amine-Reactivity

The long-term stability of 6-ROX, SE depends entirely on preventing the two primary degradation pathways: hydrolysis and photodegradation.

The Primary Degradation Pathway: Hydrolysis of the Succinimidyl Ester

The succinimidyl ester is an "activated" ester. The N-hydroxysuccinimide (NHS) is an excellent leaving group, which is why it reacts efficiently with nucleophilic primary amines on biomolecules. However, water can also act as a nucleophile. In an aqueous environment, water will attack the ester carbonyl, leading to the release of the NHS group and the formation of the non-reactive 6-ROX carboxylic acid. This hydrolysis reaction is the single most common cause of failure in labeling experiments.

Diagram: Hydrolysis of 6-ROX, SE

Caption: Fig 3. Hydrolysis renders 6-ROX, SE unable to label amines.

Recommended Storage Conditions

To mitigate degradation, strict storage protocols must be followed for both the solid powder and dissolved stock solutions.

| Form | Temperature | Conditions | Rationale | Source(s) |

| Lyophilized Solid | -20°C | Desiccated, Protected from light | Minimizes hydrolysis from trace moisture and prevents photobleaching. Low temperature slows any residual chemical degradation. | [1][6][10] |

| Stock Solution (in Anhydrous DMSO/DMF) | -20°C (≤1 month) or -80°C (≤6 months) | Protected from light, Tightly sealed vials, Aliquoted | Prevents degradation from freeze-thaw cycles. Protects from photobleaching. Ensures anhydrous environment is maintained. | [1][11] |

Field Insights: Comparative Stability

It is important to note that 6-ROX, SE is considered less stable than some other rhodamine dyes.[5] For applications requiring high stability in aqueous buffers or simplified purification, researchers might consider alternatives. For instance, Biotium's CF® dyes utilize aliphatic SE groups that are less susceptible to hydrolysis, and variants like "6-ROXtra SE" are specifically designed for improved stability and water solubility.[1] The choice of dye should always be a deliberate one, weighing the spectral properties against the chemical demands of the experiment.

Section 4: Experimental Workflow: A General Amine Labeling Protocol

This section provides a generalized protocol for labeling proteins or amine-modified oligonucleotides, explaining the causality behind each step.

Materials:

-

Validated 6-ROX, SE stock solution (e.g., 10 mM in anhydrous DMSO)

-

Biomolecule (protein, oligo, etc.) in an amine-free buffer (e.g., PBS, HEPES, or sodium bicarbonate)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., desalting spin column, dialysis, or HPLC)

Step-by-Step Methodology:

-

Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

-

Causality: The reaction is performed at a slightly alkaline pH (~8.3) because the target primary amines (-NH₂) must be deprotonated to be sufficiently nucleophilic to attack the SE ester. Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the dye.[9]

-

-

Perform the Labeling Reaction: Add the 6-ROX, SE stock solution to the biomolecule solution. A molar excess of dye (typically 5-10 fold) is used to drive the reaction to completion.

-

Causality: The dye is added from a concentrated organic stock to minimize the amount of solvent in the final reaction volume.

-

-

Incubate: Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing can improve efficiency.

-

Causality: The reaction must be kept in the dark to prevent photobleaching of the fluorophore.[9]

-

-

Quench the Reaction (Optional): Add a small amount of quenching buffer (e.g., to a final concentration of 50 mM Tris) and incubate for an additional 15 minutes.

-

Causality: The Tris buffer contains an excess of primary amines that will react with and consume any remaining unreacted 6-ROX, SE, stopping the labeling reaction.

-

-

Purify the Conjugate: Separate the labeled biomolecule from the unreacted free dye and the hydrolyzed dye.

-

Causality: This is a critical step. Failure to remove free dye will lead to inaccurate measurements of labeling efficiency and high background fluorescence in imaging applications. The choice of purification method (spin column, dialysis, HPLC) depends on the nature of the biomolecule and the required purity.[9]

-

-

Storage of Conjugate: Store the final purified conjugate in an appropriate buffer at 4°C for short-term use or at -20°C for long-term storage, always protected from light.[9]

Diagram: Amine Labeling & Purification Workflow

Caption: Fig 4. General workflow for bioconjugation using 6-ROX, SE.

Conclusion

6-ROX, SE is a powerful and versatile fluorescent probe, but its performance is inextricably linked to meticulous handling that respects its chemical nature. The succinimidyl ester group, essential for its function, is also its point of vulnerability. By internalizing the principles outlined in this guide—the absolute necessity of anhydrous solvents for dissolution, the strict adherence to cold, dark, and desiccated storage conditions, and the careful control of reaction parameters—researchers can transform 6-ROX, SE from a potentially inconsistent reagent into a reliable and robust tool for discovery. Ultimately, safeguarding the integrity of the dye is the first and most critical step toward generating high-quality, reproducible data.

References

-

emp BIOTECH. (n.d.). 6-Carboxy-X-rhodamine NHS ester (6-ROX SE), ~single isomer. Retrieved from [Link]

-

You Do Bio. (n.d.). Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. abpbio.com [abpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-ROX, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

- 5. 6-ROX, SE [6-Carboxy-X-rhodamine, succinimidyl ester] *CAS#: 216699-36-4* | AAT Bioquest [aatbio.com]

- 6. biotium.com [biotium.com]

- 7. thomassci.com [thomassci.com]

- 8. 6-ROX SE IN DMSO (0.13M) ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 9. youdobio.com [youdobio.com]

- 10. empbiotech.com [empbiotech.com]

- 11. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to the Photophysical Properties of 6-Carboxy-X-rhodamine (6-ROX)

Introduction

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, a class of fluorophores widely utilized in biological and chemical research. Rhodamine dyes are renowned for their favorable photophysical properties, including high molar absorptivity, significant fluorescence quantum yields, and good photostability.[1][2] Specifically, 6-ROX is distinguished by its rigid xanthene core, which is structurally constrained by fused propylene bridges. This rigidity is a key structural feature that minimizes non-radiative decay pathways, resulting in exceptionally bright and intense fluorescence emission.[1][2]

The presence of a carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as proteins, peptides, and oligonucleotides, making 6-ROX an invaluable tool for fluorescent labeling.[3] Its spectral properties, with excitation and emission in the orange-red region of the visible spectrum, are well-suited for a variety of applications, including automated DNA sequencing, quantitative real-time PCR (qPCR), and fluorescence microscopy.[4][5] This guide provides an in-depth exploration of the core photophysical properties of 6-ROX, discusses the influence of environmental factors, and presents standardized protocols for its characterization.

Core Photophysical Properties

The utility of a fluorophore is defined by a set of fundamental photophysical parameters. For 6-ROX, these properties make it a robust and reliable fluorescent reporter.

Absorption and Emission Spectra

The electronic transitions that govern the absorption and emission of light are central to a fluorophore's identity. 6-ROX exhibits a strong absorption maximum (λ_abs_) in the range of 570–580 nm and an emission maximum (λ_em_) around 591–605 nm.[1][6][7] The difference between the peak absorption and emission wavelengths, known as the Stokes shift, is a critical parameter that facilitates the detection of emitted fluorescence without interference from the excitation light.

Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime

The brightness of a fluorophore is a composite of its ability to absorb light and efficiently convert that absorbed energy into emitted fluorescence.

-

Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. 6-ROX possesses a high molar extinction coefficient, on the order of 88,000 L·mol⁻¹·cm⁻¹, which contributes to its intense fluorescence.[7]

-

Fluorescence Quantum Yield (Φ_F_): The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. Due to its rigid structure that limits non-radiative decay, 6-ROX exhibits a very high quantum yield, approaching 1.0 in some solvents, making it one of the brightest available fluorophores.[7]

-

Fluorescence Lifetime (τ_F_): The lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This property is typically on the nanosecond timescale and is sensitive to the fluorophore's local environment.

A summary of these key quantitative properties is presented in the table below.

| Photophysical Parameter | Value | Solvent/Conditions | Source(s) |

| Excitation Maximum (λ_Ex_) | 570 - 580 nm | Methanol / Aqueous Buffer | [1][7] |

| Emission Maximum (λ_Em_) | 591 - 605 nm | Methanol / Aqueous Buffer | [1][7] |

| Molar Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | Methanol | [7][8] |

| Fluorescence Quantum Yield (Φ_F) | ~0.9 - 1.0 | Aqueous Buffer / Methanol | [1][7] |

Environmental Influences on Photophysical Properties

The photophysical behavior of 6-ROX is not static and can be modulated by its immediate chemical environment. Understanding these influences is crucial for designing robust and reproducible experiments.

Effect of Solvent Polarity

The polarity of the solvent can influence the spectral properties of rhodamine dyes.[9] While 6-ROX is generally less sensitive to solvent effects than more flexible dyes, changes in polarity can induce small shifts in the excitation and emission maxima. These shifts arise from differential solvation of the ground and excited electronic states.

Effect of pH

A significant advantage of rhodamine dyes like 6-ROX is their relative insensitivity to pH over a broad range, typically from pH 4 to 10.[1][2] This stability is a marked improvement over fluorescein-based dyes, whose fluorescence is highly pH-dependent. The stable fluorescence of 6-ROX across physiological pH ranges makes it a reliable probe for cellular and in-vivo imaging applications.

Experimental Characterization of 6-ROX

Accurate characterization of the photophysical properties of 6-ROX is essential for its effective application. The following section outlines standard protocols for these measurements.

Workflow for Photophysical Characterization

Caption: Workflow for the comprehensive photophysical characterization of 6-ROX.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative method for determining quantum yield compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[10][11]

Causality: This method is widely used due to its simplicity and the availability of commercial spectrofluorometers. The core principle relies on the assumption that for optically dilute solutions, the ratio of the integrated fluorescence intensity to the fraction of light absorbed is proportional to the quantum yield.

Self-Validation: To ensure accuracy, the absorbance of both the sample and standard solutions at the excitation wavelength must be kept low (typically below 0.1, and ideally below 0.05) to avoid inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules.[10][12]

Materials:

-

6-ROX sample

-

Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ_F_ = 1.0)[13]

-

Spectroscopy-grade solvent (e.g., ethanol or phosphate-buffered saline)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer with a corrected emission channel

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of 6-ROX and the standard in the chosen solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

-

Measure Absorbance:

-

Record the absorbance spectra for all solutions.

-

Note the absorbance value at the chosen excitation wavelength for each solution.

-

-

Measure Fluorescence:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 560 nm).

-

Record the corrected emission spectrum for each solution, ensuring the entire emission band is captured.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

Calculate the quantum yield of the 6-ROX sample (Φ_X_) using the following equation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (n_X_² / n_ST_²)

Where:

-

Φ_ST_ is the quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients of the plots for the sample and standard, respectively.

-

n_X_ and n_ST_ are the refractive indices of the sample and standard solutions (if different).

-

-

Protocol 2: Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using time-domain methods like Time-Correlated Single Photon Counting (TCSPC).[14][15]

Causality: TCSPC is the gold standard for lifetime measurements due to its high precision and sensitivity.[15] It works by repeatedly exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon.[16] By building a histogram of these delay times, a fluorescence decay curve is constructed.

Self-Validation: The instrument response function (IRF) must be measured using a scattering solution to deconvolve its effect from the measured fluorescence decay. The quality of the fit of the decay curve (judged by parameters like chi-squared) validates the accuracy of the determined lifetime.

Materials:

-

Dilute solution of 6-ROX (absorbance < 0.1)

-

TCSPC system equipped with a pulsed laser source (picosecond resolution) and a sensitive single-photon detector.

Procedure:

-

System Setup:

-

Select an excitation wavelength close to the absorption maximum of 6-ROX.

-

Set the emission monochromator to the emission maximum of 6-ROX.

-

-

IRF Measurement:

-

Record the instrument response function using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Sample Measurement:

-

Replace the scattering solution with the 6-ROX sample.

-

Acquire the fluorescence decay curve until sufficient counts are collected in the peak channel (typically >10,000).

-

-

Data Analysis:

-

Fit the fluorescence decay curve using deconvolution software, incorporating the measured IRF.

-

For a single fluorescent species, a mono-exponential decay model is typically used to extract the fluorescence lifetime (τ_F_).

-

Jablonski Diagram for 6-ROX Fluorescence

Caption: Jablonski diagram illustrating the electronic transitions involved in 6-ROX fluorescence.

Applications and Considerations

The superior photophysical properties of 6-ROX have led to its widespread adoption in various high-performance applications.

-

qPCR: 6-ROX is commonly used as a passive reference dye in qPCR instruments to normalize for well-to-well variations in fluorescence signal that can arise from differences in optical path length.[5][17] Its constant fluorescence signal provides a stable baseline for accurate quantification.[17]

-

DNA Sequencing: In automated Sanger sequencing, different terminator nucleotides are labeled with distinct fluorophores. The spectral characteristics of 6-ROX make it a suitable dye for one of the four channels.

-

Fluorescence Microscopy: When conjugated to antibodies or other targeting ligands, 6-ROX serves as a bright and photostable probe for imaging cellular structures and processes.

Photostability: While rhodamines are generally more photostable than fluoresceins, prolonged or high-intensity illumination will inevitably lead to photobleaching.[1][2] For demanding imaging experiments, the use of antifade reagents is recommended to preserve the fluorescent signal.

Conclusion

6-Carboxy-X-rhodamine is a premier fluorescent dye, distinguished by its exceptional brightness, high quantum yield, and environmental stability. Its rigidified chemical structure is the key to its superior performance, minimizing non-radiative decay pathways and maximizing fluorescent output. A thorough understanding of its core photophysical properties and the experimental protocols to characterize them enables researchers to harness the full potential of 6-ROX, ensuring data of the highest quality and reliability in a wide range of scientific applications.

References

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

-

Kovalli, R., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(15), 3343–3346. Retrieved from [Link]

-

de F. O. Martins, A., et al. (1998). Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose. Journal of the Chemical Society, Faraday Transactions, 94, 3591-3595. Retrieved from [Link]

-

Kovalli, R., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. PMC - PubMed Central. Retrieved from [Link]

-

Resch-Genger, U., et al. (2020). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. ResearchGate. Retrieved from [Link]

-

AnaSpec. (n.d.). 5(6)-ROX [5-(and-6)-Carboxy-X-rhodamine] - 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). 6-carboxy-X-rhodamine. Retrieved from [Link]

-

O'Connor, D., et al. (2006). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics, 45(4), 749-755. Retrieved from [Link]

-

PhysicsOpenLab. (2020, November 26). Fluorescence Lifetime Measures. Retrieved from [Link]

-

Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube. Retrieved from [Link]

-

Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. Retrieved from [Link]

-

Diaspro, A., et al. (2005). Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow. Journal of Photochemistry and Photobiology B: Biology, 80(1), 1-10. Retrieved from [Link]

-

Kiefer, J., et al. (2014). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 147-151. Retrieved from [Link]

-

Al-Ahmar, Z. A. H. (2020). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Journal of Education and Science, 29(1), 183-192. Retrieved from [Link]

-

Drexhage, K. H. (1972). Effect of soap on fluorescent lifetime and quantum yield of rhodamine 6G in water. Optics Communications, 5(5), 351-353. Retrieved from [Link]

-

Sjöback, R., et al. (1995). The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein. ResearchGate. Retrieved from [Link]

-

PCR Biosystems. (n.d.). Can ROX have a negative impact on the reaction?. Retrieved from [Link]

-

ISS Inc. (n.d.). References. Retrieved from [Link]

-

Genaxxon bioscience. (2019, February 1). Influence of ROX on the Ct value. Retrieved from [Link]

-

Single Molecule Spectroscopy. (2018, September 4). Fluorescence Quantum Yield and Lifetime [Video]. YouTube. Retrieved from [Link]

-

Sahoo, H., et al. (2020). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5(6)-ROX [5-(and-6)-Carboxy-X-rhodamine] - 100 mg [anaspec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pcrbio.com [pcrbio.com]

- 6. Spectrum [6-ROXtra] | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. 6-ROX (6-Carboxy-X-Rhodamine), single isomer - FAQs [thermofisher.com]

- 9. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jascoinc.com [jascoinc.com]

- 12. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 13. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 15. users.ox.ac.uk [users.ox.ac.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. Influence of ROX on the Ct value [genaxxon.com]

The Discerning Researcher's Guide to 6-ROX Succinimidyl Ester: From Reaction Mechanics to Robust Bioconjugation

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the 6-ROX succinimidyl ester (SE) group and its application in bioconjugation. Moving beyond a simple recitation of protocols, this guide delves into the fundamental chemistry, providing the causal reasoning behind experimental choices to empower you to design, execute, and troubleshoot your labeling experiments with confidence.

Part 1: The Core Chemistry of 6-ROX Succinimidyl Ester